4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The compound 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide has been found to exhibit excellent inhibition against FLT3 and CDK . These are important targets in the treatment of various diseases, including cancer .
Mode of Action
The compound interacts with its targets, FLT3 and CDK, leading to their inhibition . This inhibition is critical for the compound’s therapeutic effects
Result of Action
The inhibition of FLT3 and CDK by this compound can lead to antiproliferative activities . This suggests that the compound may have potential applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to exhibit tautomerism, which can influence its reactivity and interactions with other molecules . It has been observed to interact with enzymes such as p38MAPK and various kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves hydrogen bonding and resonance stabilization, which can affect the compound’s biological activity and reactivity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses. Additionally, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their catalytic functions. Furthermore, the compound’s ability to stabilize certain conformations of proteins through resonance effects can enhance or diminish their biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including alterations in cellular metabolism and potential damage to tissues . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby affecting its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 5-amino-1H-pyrazole-4-carboxamide
- 4-amino-3,5-dimethyl-1H-pyrazole
Uniqueness
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(10-9-3)6(11)8-2/h7H2,1-2H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXBTWOVDXOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310718 | |
Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68375-44-0 | |
Record name | NSC231347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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